molecular formula C15H21NO2 B11024109 N-(4-phenylbutan-2-yl)tetrahydrofuran-2-carboxamide

N-(4-phenylbutan-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B11024109
M. Wt: 247.33 g/mol
InChI Key: VWFLYEWALAAOCG-UHFFFAOYSA-N
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Description

N-(1-METHYL-3-PHENYLPROPYL)TETRAHYDRO-2-FURANCARBOXAMIDE is a synthetic organic compound with a unique structure that includes a tetrahydrofuran ring and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-3-PHENYLPROPYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the reaction of 1-methyl-3-phenylpropylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-3-PHENYLPROPYL)TETRAHYDRO-2-FURANCARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(1-METHYL-3-PHENYLPROPYL)TETRAHYDRO-2-FURANCARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-METHYL-3-PHENYLPROPYL)TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-METHYL-4-PIPERIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE
  • N-PHENYLTETRAHYDRO-2-FURANCARBOXAMIDE
  • N-(4-METHYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE

Uniqueness

N-(1-METHYL-3-PHENYLPROPYL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific structural features, such as the phenylpropyl group and the tetrahydrofuran ring

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C15H21NO2/c1-12(9-10-13-6-3-2-4-7-13)16-15(17)14-8-5-11-18-14/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17)

InChI Key

VWFLYEWALAAOCG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCCO2

Origin of Product

United States

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